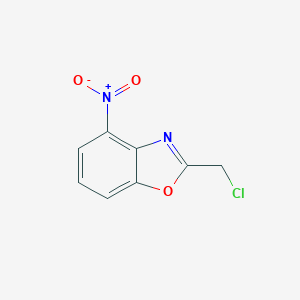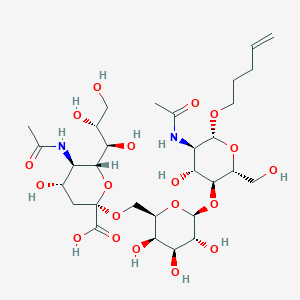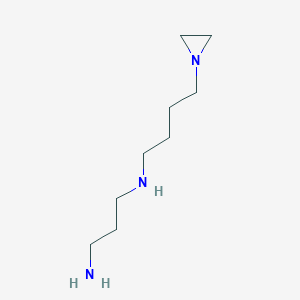
N-(4-(1-Aziridinyl)butyl)-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1-Aziridinyl)butyl)-1,3-propanediamine, commonly known as AZD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. AZD belongs to a class of compounds known as alkylating agents, which are used to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of AZD involves the formation of covalent bonds between the compound and DNA. This results in the formation of DNA adducts, which interfere with DNA replication and transcription. The formation of DNA adducts ultimately leads to the death of cancer cells.
Biochemische Und Physiologische Effekte
AZD has been shown to have both biochemical and physiological effects. Biochemically, AZD has been shown to induce DNA damage and inhibit DNA replication and transcription. Physiologically, AZD has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, AZD has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AZD for lab experiments is its relative ease of synthesis. In addition, AZD has been extensively studied, and its mechanism of action is well understood. However, one limitation of AZD is its potential toxicity to normal cells. In addition, the formation of DNA adducts can lead to the development of drug resistance in cancer cells.
Zukünftige Richtungen
There are several future directions for the study of AZD. One potential direction is the development of new analogs of AZD that have increased efficacy and decreased toxicity. In addition, the use of AZD in combination with other cancer treatments, such as radiation therapy and chemotherapy, is an area of active research. Finally, the use of AZD in gene therapy and as a tool for studying DNA-protein interactions also holds promise for future research.
Conclusion:
In conclusion, AZD is a promising compound for cancer treatment that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in gene therapy and DNA-protein interactions. While AZD has limitations, such as potential toxicity to normal cells and the development of drug resistance, its relative ease of synthesis and well-understood mechanism of action make it a valuable tool for scientific research. Future research on AZD should focus on the development of new analogs, combination therapies, and alternative applications in gene therapy and DNA-protein interactions.
Synthesemethoden
The synthesis of AZD involves the reaction of 1,3-propanediamine with 1,4-dibromobutane and sodium azide. The reaction results in the formation of AZD, which is a white crystalline solid. The synthesis of AZD is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
AZD has been extensively studied for its potential applications in cancer treatment. Alkylating agents such as AZD are used to inhibit the growth of cancer cells by damaging their DNA. AZD has been shown to be effective against various types of cancer, including breast, lung, and ovarian cancer. In addition, AZD has also been studied for its potential applications in gene therapy and as a tool for studying DNA-protein interactions.
Eigenschaften
CAS-Nummer |
154264-47-8 |
|---|---|
Produktname |
N-(4-(1-Aziridinyl)butyl)-1,3-propanediamine |
Molekularformel |
C9H21N3 |
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
N'-[4-(aziridin-1-yl)butyl]propane-1,3-diamine |
InChI |
InChI=1S/C9H21N3/c10-4-3-6-11-5-1-2-7-12-8-9-12/h11H,1-10H2 |
InChI-Schlüssel |
JVMUEYFSUCQOKO-UHFFFAOYSA-N |
SMILES |
C1CN1CCCCNCCCN |
Kanonische SMILES |
C1CN1CCCCNCCCN |
Andere CAS-Nummern |
154264-47-8 |
Synonyme |
N(8)-aziridinylspermidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




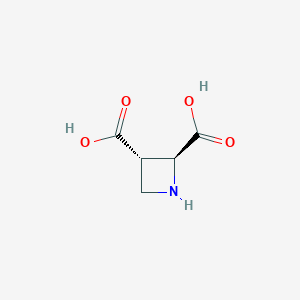
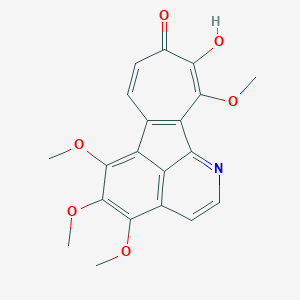
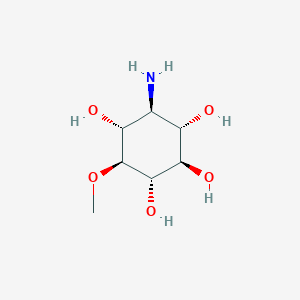
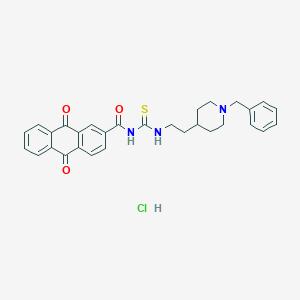

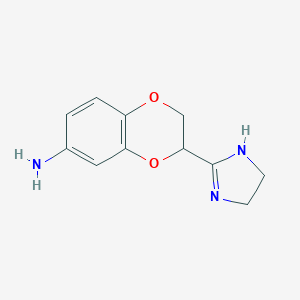
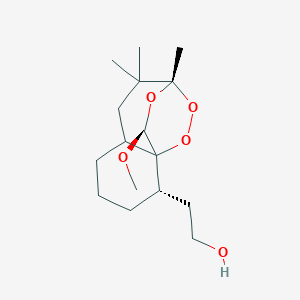
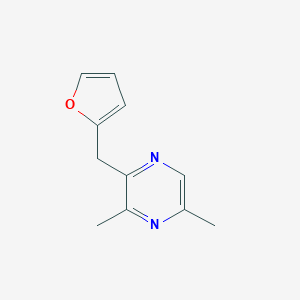
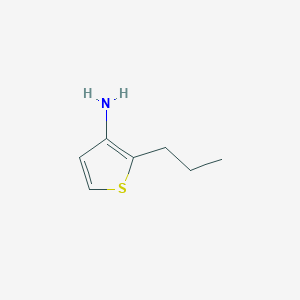
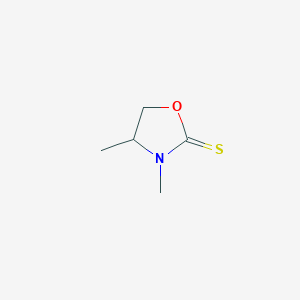
![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
